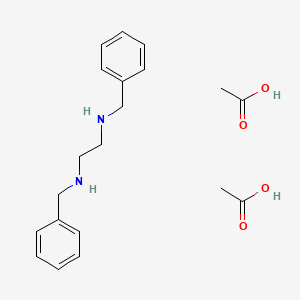

N,N'-Dibenzylethylenediamine diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;N,N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.2C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-2(3)4/h1-10,17-18H,11-14H2;2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRNNCLQPVCDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140-28-3 (Parent) | |

| Record name | Benzathine diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883314 | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-75-8 | |

| Record name | Benzathine diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibenzylethylenediammonium di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZATHINE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X18B8X2C22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N'-Dibenzylethylenediamine Diacetate

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of N,N'-Dibenzylethylenediamine Diacetate. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this important pharmaceutical intermediate.

Introduction

This compound, often abbreviated as DBED, is a white, needle-shaped crystalline or powdered organic compound.[1][2] It is a key reagent in the pharmaceutical industry, most notably as a crucial component in the formulation of long-acting penicillin preparations.[1][2] Its ability to form a stable, sparingly soluble salt with penicillin G allows for the slow release of the antibiotic after intramuscular injection, thereby prolonging its therapeutic effect. Beyond this primary application, DBED also finds utility as a chelating agent and a catalyst in organic synthesis.[3] This guide will delve into the core technical aspects of DBED, providing practical insights for its application in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental and manufacturing settings. These properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | This compound | [4] |

| Synonyms | DBED, Benzathine Diacetate | [2] |

| CAS Number | 122-75-8 | [4] |

| Molecular Formula | C₂₀H₂₈N₂O₄ | [4] |

| Molecular Weight | 360.45 g/mol | [4] |

| Appearance | White to off-white crystalline solid or powder | [1][4] |

| Melting Point | 113-119 °C | [1][5] |

| Solubility | Soluble in water (150 g/L at 20°C) and ethanol; slightly soluble in benzene, acetone, and ethyl acetate. | [1][2][6] |

| pH | 5-6 (50 g/L in H₂O at 20°C) | [6] |

Synthesis and Purification

Several synthetic routes for the preparation of this compound have been established. The choice of a particular method often depends on factors such as cost, availability of starting materials, and environmental considerations.

Common Synthetic Pathways

Three primary methods for the synthesis of DBED have been reported:[1]

-

Condensation of Benzaldehyde with Ethylenediamine: This is a widely used industrial method. It involves the initial condensation of benzaldehyde with ethylenediamine to form N,N'-dibenzylidene ethylenediamine. This intermediate is then catalytically hydrogenated to yield N,N'-dibenzylethylenediamine. Finally, the diacetate salt is formed by reacting the diamine with acetic acid.[2] The requirement for a hydrogenation catalyst can increase the production cost.[1]

-

Condensation of Benzyl Chloride with Ethylenediamine: This method utilizes the reaction of benzyl chloride with ethylenediamine. While feasible, benzyl chloride is a reactive and hazardous material that can cause allergies and pose environmental risks during production and storage.[1]

A more environmentally friendly approach has been developed that utilizes by-products from the production of long-acting cephalosporin drugs, such as N,N'-dibenzylethylenediamine hydrochloride or sulfate. These by-products are neutralized, extracted, concentrated, and then treated with acetic acid to yield high-purity DBED.[1]

Experimental Protocol: Synthesis via Benzaldehyde and Ethylenediamine

The following is a representative experimental protocol for the synthesis of this compound, based on a patented method.[2]

Step 1: Synthesis of N,N'-Dibenzylidene Ethylenediamine

-

In a suitable reaction vessel, combine benzaldehyde and ethylenediamine.

-

The reaction is typically carried out in an organic solvent.

-

The mixture is stirred at a controlled temperature (e.g., 60-120°C) for a specified time (e.g., 1-48 hours) to drive the condensation reaction to completion.

-

The resulting N,N'-dibenzylidene ethylenediamine can be isolated as a solid.

Step 2: Catalytic Hydrogenation to N,N'-Dibenzylethylenediamine

-

The N,N'-dibenzylidene ethylenediamine from Step 1 is dissolved in an appropriate organic solvent, such as ethyl acetate.

-

A hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is added to the solution.

-

The mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere at a controlled temperature (e.g., 50-150°C) and pressure (e.g., 0-10 MPA) until the reaction is complete.

-

Upon completion, the catalyst is removed by filtration.

Step 3: Salt Formation to this compound

-

The solution of N,N'-dibenzylethylenediamine from Step 2 is treated with glacial acetic acid. The molar ratio of the diamine to acetic acid is a critical parameter to control.

-

The reaction is typically carried out at an elevated temperature (e.g., 60-90°C) with stirring.

-

Upon cooling, this compound crystallizes from the solution.

-

The crystalline product is collected by filtration, washed with a suitable solvent (e.g., ethyl acetate), and dried under vacuum.

Caption: Synthetic workflow for this compound.

Analytical Characterization

For quality control and research purposes, the identity and purity of this compound are confirmed using various analytical techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. A representative ¹H NMR spectrum can be found in the ChemicalBook database, which provides shifts and integration values for the different protons in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum reveals the presence of characteristic functional groups. An example IR spectrum is available on ChemicalBook, showing key absorptions for N-H, C-H (aromatic and aliphatic), and carboxylate groups.

-

-

Mass Spectrometry (MS):

-

Crystallography:

-

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. X-ray crystallography would provide definitive information on the solid-state conformation and packing of the molecule.

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and quantifying it in various matrices. While specific, validated analytical methods are often proprietary, a general approach can be outlined.

General HPLC-UV Method Development:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

-

Detection: UV detection at a wavelength where the aromatic rings of the benzyl groups absorb (e.g., around 254 nm) is appropriate.

-

Quantification: Quantification is achieved by creating a calibration curve with certified reference standards.

Note: A detailed, validated analytical protocol for the quantification of this compound is not publicly available and would need to be developed and validated in-house according to regulatory guidelines (e.g., ICH).

Applications in Drug Development and Research

Long-Acting Penicillin Formulations

The primary and most significant application of this compound is in the preparation of benzathine penicillin G. The diamine component, N,N'-dibenzylethylenediamine (often referred to as benzathine), forms a salt with two molecules of penicillin G. This salt, benzathine benzylpenicillin, has very low solubility in water.

When administered via intramuscular injection, the benzathine penicillin G forms a depot at the injection site. From this depot, the active penicillin G is slowly released into the bloodstream as the salt dissolves.[7] This slow-release mechanism maintains a therapeutic concentration of penicillin G in the body for an extended period, reducing the need for frequent injections and improving patient compliance. This is particularly beneficial for the treatment of infections that require prolonged antibiotic therapy, such as syphilis and rheumatic fever prophylaxis.

Caption: Mechanism of action for depot penicillin formulations.

Chelating Agent and Catalysis

N,N'-Dibenzylethylenediamine is a bidentate ligand capable of forming stable complexes with various metal ions.[3] This property makes its diacetate salt a useful chelating agent in various chemical processes. In pharmaceutical formulations, it can help to stabilize the product by sequestering trace metal ions that might otherwise catalyze degradation reactions.[3]

In the field of organic synthesis, chiral derivatives of N,N'-dibenzylethylenediamine have been explored as ligands in asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. While specific examples for the diacetate salt itself are not widely reported, the underlying diamine structure is a common motif in catalyst design.

Safety and Handling

This compound is considered harmful if swallowed.[8] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust. Use in a well-ventilated area.[8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[9]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[8]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[8]

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do not induce vomiting.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[8]

-

Conclusion

This compound is a compound of significant importance in the pharmaceutical industry, primarily due to its role in enabling long-acting penicillin therapies. Its synthesis is well-established, and its physicochemical properties are well-characterized, although more detailed data on its solubility in a wider range of organic solvents, its mass spectrometric fragmentation, and its crystal structure would be beneficial for the scientific community. As research continues into novel drug delivery systems and catalytic processes, the utility of this versatile molecule and its derivatives is likely to expand.

References

- CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents. (n.d.).

- US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents. (n.d.).

Sources

- 1. kuey.net [kuey.net]

- 2. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. scbt.com [scbt.com]

- 5. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | LGC Standards [lgcstandards.com]

N,N'-Dibenzylethylenediamine Diacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 122-75-8

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of N,N'-Dibenzylethylenediamine diacetate (DBED diacetate), a versatile organic compound with the CAS number 122-75-8. Primarily recognized for its critical role as a counterion in the formation of long-acting penicillin salts, its utility extends to various applications in chemical synthesis and analytical chemistry. This document offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its pivotal application in the pharmaceutical industry. Furthermore, it delves into its functions as a chelating agent and its emerging potential in catalysis. The guide is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical, field-proven insights to facilitate its effective application.

Introduction and Core Chemical Identity

This compound, also known by synonyms such as Benzathine diacetate and DBED diacetate, is a stable, crystalline salt.[1] Its molecular structure consists of a central ethylenediamine core N,N'-disubstituted with benzyl groups, neutralized by two equivalents of acetic acid. This unique structure underpins its primary physicochemical characteristics and its diverse applications.

The compound's significance in the pharmaceutical sector is paramount, where it serves as the foundational diamine for the production of Benzathine benzylpenicillin (Penicillin G benzathine). This salt form of penicillin exhibits low aqueous solubility, a property ingeniously exploited to create long-acting intramuscular depots of the antibiotic, ensuring sustained therapeutic blood levels over extended periods.[2] Beyond this principal application, its capacity to act as a bidentate ligand and a chelating agent opens avenues for its use in coordination chemistry and catalysis.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 122-75-8 | [1][5] |

| Molecular Formula | C₁₆H₂₀N₂·2(C₂H₄O₂) or C₂₀H₂₈N₂O₄ | [1][5] |

| Molecular Weight | 360.45 g/mol | [5] |

| Appearance | White to off-white crystalline powder or needle-shaped crystals | [6] |

| Melting Point | 113-119 °C | [3] |

| Solubility | Soluble in water and ethanol; slightly soluble in benzene, acetone, and ethyl acetate. | [6] |

| pH (50 g/L in H₂O) | 5.0 - 6.0 at 20 °C | [7] |

| IUPAC Name | acetic acid; N,N'-dibenzylethane-1,2-diamine | [1] |

| InChI Key | MTRNNCLQPVCDLF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)O.CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | [1] |

| Storage Conditions | Store at 10°C - 25°C in a well-closed container. | [5] |

Synthesis of this compound: A Step-by-Step Protocol

The most prevalent and industrially viable synthesis of this compound is a three-step process commencing with the condensation of benzaldehyde and ethylenediamine, followed by catalytic hydrogenation, and culminating in salt formation with acetic acid.[5][8] This method is favored due to its high yield and the purity of the final product.

Causality Behind Experimental Choices

The choice of this specific synthetic pathway is dictated by several factors. The initial condensation reaction to form the Schiff base, N,N'-dibenzylidene ethylenediamine, is a robust and high-yielding reaction. The subsequent catalytic hydrogenation is a clean and efficient method for reducing the imine functionalities to the corresponding secondary amines, avoiding the use of harsh reducing agents that could lead to unwanted side products. The final salt formation with acetic acid is a straightforward acid-base reaction that allows for easy purification of the final product through crystallization.

Detailed Experimental Workflow

The following protocol is a self-validating system, where successful isolation and characterization of the intermediate at each stage confirm the efficacy of the preceding step.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N,N'-Dibenzylidene Ethylenediamine

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylenediamine (1.0 mol) dissolved in ethanol (500 mL).

-

Slowly add benzaldehyde (2.0 mol) dropwise to the stirred solution at room temperature. An exothermic reaction will occur.

-

After the addition is complete, heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the Schiff base.

-

Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The expected product is N,N'-dibenzylidene ethylenediamine.

Step 2: Catalytic Hydrogenation to N,N'-Dibenzylethylenediamine

-

In a high-pressure hydrogenation vessel, dissolve the N,N'-dibenzylidene ethylenediamine (1.0 mol) from Step 1 in ethyl acetate (1 L).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-2% by weight of the substrate).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to approximately 35-50 psi.

-

Heat the mixture to 40-50 °C and stir vigorously. Monitor the reaction progress by hydrogen uptake.

-

Once the theoretical amount of hydrogen has been consumed (typically 4-6 hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The resulting filtrate contains the N,N'-dibenzylethylenediamine free base.

Step 3: Formation of this compound

-

Transfer the ethyl acetate solution of N,N'-dibenzylethylenediamine from Step 2 to a clean flask.

-

While stirring, slowly add glacial acetic acid (2.2 mol) to the solution. The temperature may increase slightly.

-

Heat the mixture to 60-70 °C to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, and then cool in an ice bath to promote crystallization.

-

Collect the white, crystalline this compound by vacuum filtration.

-

Wash the crystals with cold ethyl acetate and dry under vacuum to a constant weight.

-

The purity of the final product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

Core Application: Formation of Benzathine Penicillin G

The primary and most critical application of this compound is in the manufacture of Benzathine Penicillin G, a long-acting injectable antibiotic.[2] This is achieved through a metathesis reaction where the water-soluble diacetate salt of the diamine is reacted with a water-soluble salt of Penicillin G (typically the sodium or potassium salt). The resulting Benzathine Penicillin G is sparingly soluble in water, which allows for its slow release from the injection site, thereby maintaining therapeutic concentrations for an extended period.[9]

Rationale for Use in Long-Acting Formulations

The formation of a salt with a large, divalent organic cation like N,N'-dibenzylethylenediammonium drastically reduces the aqueous solubility of Penicillin G. This principle of forming a sparingly soluble salt is a common strategy in pharmaceutical sciences to create depot formulations for parenteral administration. The slow dissolution of the salt at the injection site governs the rate of drug absorption into the systemic circulation.

Experimental Protocol for Benzathine Penicillin G Synthesis

Caption: Workflow for the synthesis of Benzathine Penicillin G.

-

Prepare a solution of this compound (0.5 mol) in purified water (e.g., 2 L) at room temperature.

-

In a separate vessel, prepare a solution of Potassium Penicillin G (1.0 mol) in purified water (e.g., 2 L).

-

Cool both solutions to 0-5 °C.

-

Slowly add the this compound solution to the stirred Potassium Penicillin G solution over a period of 30-60 minutes, maintaining the low temperature.

-

A white precipitate of Benzathine Penicillin G will form immediately.

-

Continue stirring the slurry at low temperature for an additional 1-2 hours to ensure complete precipitation.

-

Collect the product by vacuum filtration.

-

Wash the filter cake sequentially with cold purified water and cold ethanol to remove any unreacted starting materials and inorganic salts.

-

Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Characterize the final product for identity, purity, and potency using appropriate analytical methods such as HPLC, FTIR, and microbiological assays.

Other Noteworthy Applications

While the formation of long-acting penicillins is its most prominent role, the chemical nature of this compound lends itself to other valuable applications.

Chelating Agent in Coordination Chemistry

The N,N'-dibenzylethylenediamine moiety can act as a bidentate ligand, coordinating to metal ions through the two nitrogen atoms to form a stable five-membered chelate ring.[3] This chelating ability can be exploited in various contexts:

-

Catalysis: As a ligand, it can be used to prepare transition metal complexes that exhibit catalytic activity. For instance, copper complexes with N,N'-dibenzylethylenediamine have been shown to catalyze the decomposition of hydrogen peroxide.[3] The steric and electronic properties of the benzyl groups can influence the catalytic activity and selectivity of the metal center.

-

Analytical Chemistry: The formation of colored or fluorescent metal complexes can be the basis for the spectrophotometric or fluorometric determination of certain metal ions.[10]

-

Stabilization of Formulations: In pharmaceutical or cosmetic formulations, it can be used to chelate trace metal ions that might otherwise catalyze the degradation of active ingredients.[10]

Diagnostic Agent for Penicillin Detection

This compound has been reported as a diagnostic agent for the detection of penicillin in biological samples like blood.[5] The reaction with penicillin is said to form a colored product that can be detected, potentially with the aid of ultraviolet light.[5] While detailed, standardized protocols for this specific application are not widely published in recent literature, the principle likely relies on a specific chemical reaction between the diamine and the β-lactam ring of penicillin under particular conditions. This application highlights its utility in analytical methods beyond its role as a precipitating agent.

Conclusion

This compound is a compound of significant industrial and scientific importance. Its well-established role in the production of long-acting penicillin formulations has had a lasting impact on medicine. The straightforward and scalable synthesis makes it a readily accessible and economically viable starting material. Beyond this, its inherent properties as a chelating agent and a ligand for transition metal catalysis present opportunities for further research and application in diverse fields of chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound.

References

- Biosynth. (n.d.). This compound | 122-75-8 | FD36977.

- Alfa Chemistry. (n.d.). CAS 122-75-8 this compound.

- Chem-Impex. (n.d.). This compound.

- Guidechem. (n.d.). What is this compound and how is it prepared?.

- ChemicalBook. (2025). N,N'-Dibenzyl ethylenediamine diacetate | 122-75-8.

- Merck. (n.d.). N,N-Dibenzylethylenediamine diacetate CAS 122-75-8 | 814050.

- Guidechem. (n.d.). N,N'-Dibenzyl ethylenediamine diacetate 122-75-8 wiki.

- PrepChem.com. (n.d.). Synthesis of N,N'-dibenzylethylenediamine.

- Google Patents. (2010). CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate.

- The Multifaceted Role of this compound in Modern Chemistry. (n.d.).

- Thermo Fisher Scientific. (n.d.). This compound, 99% 500 g.

- Google Patents. (1956). US2773098A - Preparation of n, n'-dibenzylethylenediamine.

- Veeprho. (n.d.). N,N'-Dibenzylethylenediamine (Diacetate Salt) | CAS 122-75-8.

- Fletcher, A. P., & Knappett, C. R. (1953). N,N'-dibenzylethylenediamine penicillin; a new repository form of penicillin. British medical journal, 1(4803), 188–189.

- National Center for Biotechnology Information. (n.d.). N,N′-Dibenzylethylenediamine Penicillin: A New Repository Form of Penicillin.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Page loading... [guidechem.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. AT404939B - Process for the preparation of n,n'- dibenzylethylenediamine diacetate - Google Patents [patents.google.com]

- 8. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of N,N'-Dibenzylethylenediamine Diacetate in Organic Solvents

Introduction

N,N'-Dibenzylethylenediamine diacetate (DBED), a derivative of ethylenediamine, is a crucial intermediate in the pharmaceutical industry, notably in the production of long-acting penicillin formulations.[1] Its efficacy and formulation characteristics are intrinsically linked to its solubility profile in various solvents. This technical guide provides a comprehensive overview of the solubility of DBED in organic solvents, addressing the current landscape of available data and providing a robust framework for its experimental determination. While quantitative solubility data for DBED in organic solvents is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to ascertain this critical parameter.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DBED is fundamental to interpreting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈N₂O₄ | [2][3] |

| Molecular Weight | 360.45 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 113-119 °C | [5][6] |

| CAS Number | 122-75-8 | [2][3] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For DBED, a salt of a weak base and a weak acid, its solubility is influenced by several factors:

-

Polarity: DBED possesses both polar (acetate and amine functionalities) and nonpolar (benzyl groups) regions. Its solubility will be highest in solvents with a polarity that can effectively interact with these different regions.

-

Hydrogen Bonding: The nitrogen and oxygen atoms in DBED can act as hydrogen bond acceptors, while the amine protons can act as hydrogen bond donors. Solvents capable of hydrogen bonding (protic solvents like alcohols) are likely to be effective at solvating DBED.

-

Dielectric Constant: A solvent with a high dielectric constant can better overcome the lattice energy of the DBED salt, facilitating its dissolution.

Known Solubility Data for this compound

Quantitative solubility data for DBED in organic solvents is sparse in the literature. However, some qualitative and one quantitative data point are available:

| Solvent | Solubility | Reference |

| Water | 150 g/L (at 20 °C) | [7] |

| Methanol | Soluble | [8] |

| Ethanol | Moderately soluble | [4] |

| Dimethylformamide | Moderately soluble | [4] |

| Acetone | Slightly soluble | [1][4] |

| Ethyl Acetate | Slightly soluble | [1][] |

| Benzene | Slightly soluble | [1] |

| Chloroform | Slightly soluble | [][10] |

Given the limited availability of quantitative data, experimental determination is often necessary for specific applications.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of DBED in an organic solvent of interest.

Materials and Equipment

-

This compound (purity ≥ 99%)

-

Organic solvent of choice (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of DBED solubility.

Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

Add an excess amount of DBED to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution becomes constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to facilitate this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of DBED in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of DBED in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of DBED in the diluted sample (g/L)) x (Dilution factor)

-

Factors Influencing Experimental Accuracy

-

Purity of DBED and Solvent: The presence of impurities can significantly affect solubility.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature during the experiment is critical.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of the solubility.

-

Prevention of Solvent Evaporation: Loss of solvent will lead to an overestimation of the solubility.

-

Effective Phase Separation: Incomplete removal of solid particles will result in an erroneously high solubility value.

Causality Behind Experimental Choices

The choice of the shake-flask method is based on its ability to determine the thermodynamic equilibrium solubility, which is a true measure of a compound's solubility. The use of excess solute ensures that the solution is saturated at equilibrium. Agitation is necessary to increase the surface area of the solute in contact with the solvent, thereby accelerating the dissolution process. Filtration is a critical step to ensure that only the dissolved solute is analyzed. The choice of analytical technique depends on the properties of the solute and the required sensitivity and selectivity.

Conclusion

While a comprehensive, publicly available database of the quantitative solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a detailed, validated experimental protocol for its determination. By following the outlined procedures, researchers and drug development professionals can accurately and reliably measure the solubility of DBED in solvents relevant to their specific applications, thereby facilitating informed decisions in process development, formulation, and quality control.

References

-

IUPAC-NIST Solubility Data Series. [Link]

- Google Patents.

-

Weli, A. M., Al-Futaisi, A. M., & Al-Ghafri, M. H. (2013). Preparation and characterization of Benzathine Penicillin G solid dispersions using different hydrophilic carriers. International Journal of Drug Delivery, 5(4), 420-429. [Link]

-

ChemBK. Benzathine diacetate. [Link]

-

ChemBK. This compound. [Link]

-

SLS. N,N-Dibenzylethylenediamine Di | MM0513.01-0025 | MIKROMOL. [Link]

Sources

- 1. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound | 122-75-8 | TCI AMERICA [tcichemicals.com]

- 10. N,N'-Dibenzyl ethylenediamine diacetate | 122-75-8 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of N,N'-Dibenzylethylenediamine Diacetate

Introduction

N,N'-Dibenzylethylenediamine diacetate (DBED), a compound of significant interest in the pharmaceutical and chemical industries, serves as a crucial intermediate in the synthesis of various bioactive molecules, including long-acting penicillin formulations.[1] Its purity and structural integrity are paramount for the quality and efficacy of the final products. This guide provides an in-depth technical overview of the spectroscopic characterization of DBED, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques are indispensable for the unambiguous identification, purity assessment, and structural elucidation of this important compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the robust analysis of this compound.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound consists of a central ethylenediamine core N,N'-disubstituted with two benzyl groups, neutralized by two equivalents of acetic acid. This ionic salt structure dictates the key features observed in its NMR and IR spectra. Understanding the expected spectroscopic behavior of the distinct molecular fragments—the aromatic rings of the benzyl groups, the aliphatic ethylenediamine backbone, and the acetate counter-ions—is fundamental to accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The chemical shift (δ) of a proton is influenced by the electron density around it.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3 | Multiplet | 10H | Ar-H | Protons on the two phenyl rings are in a similar electronic environment, leading to overlapping signals in the aromatic region. |

| ~3.8 | Singlet | 4H | -CH ₂-Ph | The benzylic methylene protons are adjacent to the electron-withdrawing phenyl group and the nitrogen atom, causing a downfield shift. |

| ~2.9 | Singlet | 4H | -N-CH ₂-CH ₂-N- | The ethylene bridge protons are shielded compared to the benzylic protons. |

| ~2.0 | Singlet | 6H | CH ₃-COO⁻ | The methyl protons of the two acetate counter-ions are in an identical chemical environment, resulting in a single, sharp peak. |

| Variable (broad) | Singlet | 2H | NH ⁺ | The chemical shift of the ammonium protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange. This peak is often broad. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often used due to its ability to dissolve a wide range of organic compounds.[2]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons contributing to each signal.

-

Workflow for NMR Sample Preparation and Analysis

Caption: Decision-making process for structure verification.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the connectivity of the benzyl and ethylenediamine moieties, while also identifying the acetate counter-ions. IR spectroscopy provides complementary information by confirming the presence of key functional groups, such as the ammonium and carboxylate ions, which are characteristic of the salt's structure. By following the detailed protocols and interpretative guidelines presented in this guide, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this compound, ensuring the quality and consistency of this vital chemical intermediate.

References

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride: An. Walsh Medical Media. Available from: [Link]

-

Ammonium acetate. NIST WebBook. Available from: [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. Available from: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available from: [Link]

-

Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology. Available from: [Link]

-

Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. MDPI. Available from: [Link]

- US Patent 2773098A - Preparation of n, n'-dibenzylethylenediamine. Google Patents.

-

Table of Characteristic IR Absorptions. Available from: [Link]

Sources

N,N'-Dibenzylethylenediamine Diacetate: A Cornerstone in the Development of Long-Acting Antibiotic Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Pivotal Role of a Pharmaceutical Mainstay

Abstract

N,N'-Dibenzylethylenediamine diacetate (DBED), a seemingly unassuming organic compound, holds a significant place in the history of modern medicine. Its discovery and application were pivotal in solving one of the key challenges of early antibiotic therapy: the short duration of action of penicillin. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of this compound, with a particular focus on its role as the benzathine moiety in long-acting penicillin formulations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmaceutical intermediate.

Introduction: The Quest for Sustained Antibiotic Action

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development for clinical use in the 1940s by a team at the University of Oxford led by Howard Florey and Ernst Chain, marked a revolution in medicine.[1][2][3][4] For the first time, physicians had a powerful weapon against previously life-threatening bacterial infections. However, the initial formulations of penicillin G required frequent injections to maintain therapeutic blood levels, posing challenges for patient compliance and the effective treatment of chronic infections. This limitation spurred a wave of research aimed at developing a long-acting penicillin formulation. The solution was found not in a new type of penicillin, but in a novel salt form that would dramatically slow its release into the bloodstream. This is where the story of this compound begins.

The Genesis of Benzathine Penicillin G

The breakthrough came in the early 1950s with the development of benzathine benzylpenicillin, also known as benzathine penicillin G (BPG).[5] This new formulation was the result of combining two molecules of penicillin G with one molecule of N,N'-Dibenzylethylenediamine, which is also known as benzathine.[6] The resulting salt, N,N'-dibenzylethylenediamine di-penicillin G, proved to be sparingly soluble in water, a property that allowed for its slow release from the site of intramuscular injection over a period of weeks.[6][7] This innovation was a landmark in antibiotic therapy, particularly for the treatment of syphilis and the prevention of rheumatic fever.[5][7] A patent for benzathine benzylpenicillin was filed in 1950, cementing the role of N,N'-Dibenzylethylenediamine in medicine.[5]

Physicochemical Properties of this compound

This compound (DBED) is a white, needle-shaped crystalline or powdered compound.[8] It is soluble in water and ethanol, and slightly soluble in benzene, acetone, and ethyl acetate.[8]

| Property | Value |

| Molecular Formula | C20H28N2O4[8][9][10][11] |

| Molecular Weight | 360.45 g/mol [9][10][11][12] |

| Appearance | White to off-white crystalline solid or powder[8] |

| Melting Point | Approximately 113-119 °C[8][12] |

| CAS Number | 122-75-8[9] |

Synthesis of this compound: A Technical Overview

Several synthetic routes for the preparation of this compound have been developed and patented over the years. The core of the synthesis involves the formation of N,N'-Dibenzylethylenediamine, which is then reacted with acetic acid to form the diacetate salt.

Common Synthetic Pathways

There are three primary methods for the synthesis of N,N'-Dibenzylethylenediamine, the precursor to DBED:

-

Condensation of Benzaldehyde with Ethylenediamine: This method involves the reaction of benzaldehyde with ethylenediamine to form N,N'-dibenzalethylenediamine. This intermediate is then catalytically hydrogenated to yield N,N'-Dibenzylethylenediamine.[8][13][14][15] The final step is the reaction with acetic acid to produce the diacetate salt.[8][14] While effective, a drawback of this method can be the cost of the hydrogenation catalyst.[8]

-

Condensation of Benzylamine with 1,2-dibromoethane: In this route, benzylamine is condensed with 1,2-dibromoethane.[8] However, this method is often hampered by the difficulty in obtaining 1,2-dibromoethane and managing by-products.[8]

-

Condensation of Benzyl Chloride with Ethylenediamine: This pathway utilizes the reaction of benzyl chloride with ethylenediamine.[8] A significant challenge with this method is the reactive nature of benzyl chloride, which can be difficult to handle and poses potential environmental and safety concerns.[8]

A visual representation of the primary synthesis route is provided below:

Figure 1: Primary synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on patented synthesis methods:

-

Step 1: Condensation. Benzaldehyde and ethylenediamine are reacted in an organic solvent.[14]

-

Step 2: Catalytic Hydrogenation. The resulting N,N'-dibenzylidene ethylenediamine is subjected to catalytic hydrogenation to yield N,N'-Dibenzylethylenediamine.[14]

-

Step 3: Salification. The N,N'-Dibenzylethylenediamine is then treated with acetic acid in an organic solvent to produce N,N'-dibenzyl-ethylenediamin diacetate.[14]

More recent innovations in the synthesis of high-purity DBED focus on "green" chemistry principles, such as utilizing by-products from the production of other long-acting cephalosporin drugs.[8]

The Role of this compound in Long-Acting Penicillin

The primary and most significant application of DBED is as an intermediate in the synthesis of benzathine benzylpenicillin.[8] The N,N'-Dibenzylethylenediamine acts as a diamine base that forms a stable salt with two molecules of penicillin G.[6]

Mechanism of Sustained Release

The resulting benzathine penicillin G is a viscous and opaque suspension with very low solubility.[16] When administered via deep intramuscular injection, it forms a depot at the injection site. From this depot, the drug is slowly released and hydrolyzed to penicillin G.[6][16] This slow absorption and hydrolysis result in lower but prolonged therapeutic concentrations of penicillin G in the blood.[16] A single intramuscular injection of 1.2 million units can provide detectable drug concentrations for 14 days or longer.[16]

Figure 2: Mechanism of sustained release of Benzathine Penicillin G.

Clinical Applications of Benzathine Penicillin G

Benzathine penicillin G is a cornerstone in the treatment of several bacterial infections, including:

-

Syphilis: It is the preferred treatment for all stages of syphilis.[17]

-

Streptococcal Infections: It is used to treat infections such as strep throat.[5]

-

Rheumatic Fever Prophylaxis: It is crucial for the primary and secondary prevention of rheumatic fever.[7][18]

-

Other Infections: It is also used for yaws, bejel, and pinta.[18][19]

Beyond Penicillin: Other Applications

While its primary role is in long-acting penicillin, N,N'-Dibenzylethylenediamine and its diacetate salt have been explored for other applications in pharmaceutical and chemical research. Some studies have investigated its potential as a hepatitis C virus inhibitor and its derivatives as inhibitors of cholesterol biosynthesis.[10][20] In analytical chemistry, it can be used as a reagent for detecting metal ions.[12]

Conclusion

The discovery and development of this compound represent a significant advancement in pharmaceutical science. Its application in the formation of benzathine penicillin G transformed the treatment of chronic bacterial infections by providing a reliable, long-acting antibiotic. The synthesis of DBED has evolved over time, with ongoing efforts to improve efficiency and environmental safety. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and properties of this compound is essential for appreciating its enduring impact on medicine and for exploring its potential in future therapeutic innovations.

References

-

Long-acting penicillins: historical perspectives. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Benzathine benzylpenicillin. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

- Szabo, J. L., & Bruce, W. F. (1953). U.S. Patent No. 2,627,491. Washington, DC: U.S.

- Apat, J. K., Brady, J. E., & Elias, W. F. (1967). U.S. Patent No. 3,351,527. Washington, DC: U.S.

-

Synthesis of N,N'-dibenzylethylenediamine. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

- Penicillin retard composition for intramuscular injection. (n.d.). Google Patents.

- This compound (CAS 122-75-8): A Key Component in Modern Chemical Synthesis and Research. (2025, November 7).

- Preparation of n, n'-dibenzylethylenediamine. (n.d.). Google Patents.

- Preparation method of N,N-dibenzyl-ethylenediamin diacetate. (n.d.). Google Patents.

-

History of penicillin. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Benzathine Penicillin. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved January 3, 2026, from [Link]

-

Penicillin. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Penicillin g benzathine. (n.d.). PharmaKB. Retrieved January 3, 2026, from [Link]

-

Bicillin® LA (penicillin G benzathine injectable suspension) Disposable Syringe. (n.d.). U.S. Food and Drug Administration. Retrieved January 3, 2026, from [Link]

- Process for the preparation of n,n'- dibenzylethylenediamine diacetate. (n.d.). Google Patents.

-

1941 The commercial development of Penicillin. (n.d.). Prince Henry Hospital Museum. Retrieved January 3, 2026, from [Link]

-

Bicillin LA, Permapen (penicillin G benzathine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape Reference. Retrieved January 3, 2026, from [Link]

- The Multifaceted Role of this compound in Modern Chemistry. (n.d.). Chemical Synthesis and Research Journal.

-

Administering Penicillin G Benzathine (Bicillin LA®) Injections for the Treatment of Syphilis. (n.d.). Connecticut Department of Public Health. Retrieved January 3, 2026, from [Link]

-

BENZATHINE BENZYLPENICILLIN injectable. (n.d.). MSF Medical Guidelines. Retrieved January 3, 2026, from [Link]

-

Alexander Fleming Discovery and Development of Penicillin. (n.d.). American Chemical Society. Retrieved January 3, 2026, from [Link]

-

N,N-DIBENZYLETHYLENEDIAMINE DIACETATE. (2024, April 9). ChemBK. Retrieved January 3, 2026, from [Link]

Sources

- 1. History of penicillin - Wikipedia [en.wikipedia.org]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. princehenryhospitalmuseum.org [princehenryhospitalmuseum.org]

- 4. acs.org [acs.org]

- 5. Benzathine benzylpenicillin - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Long-acting penicillins: historical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. This compound | 122-75-8 | FD36977 [biosynth.com]

- 10. N,N'-Dibenzyl ethylenediamine diacetate | 122-75-8 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. chemimpex.com [chemimpex.com]

- 13. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 14. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 15. AT404939B - Process for the preparation of n,n'- dibenzylethylenediamine diacetate - Google Patents [patents.google.com]

- 16. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. ctcsrh.org [ctcsrh.org]

- 18. BENZATHINE BENZYLPENICILLIN injectable | MSF Medical Guidelines [medicalguidelines.msf.org]

- 19. reference.medscape.com [reference.medscape.com]

- 20. nbinno.com [nbinno.com]

Potential biological activity of N,N'-Dibenzylethylenediamine diacetate

An In-depth Technical Guide to the Potential Biological Activity of N,N'-Dibenzylethylenediamine Diacetate

Authored by: A Senior Application Scientist

This compound (DBED), a seemingly unassuming molecule, holds a significant yet often overlooked position in the landscape of modern pharmaceuticals. While not a therapeutic agent in its own right, its unique physicochemical properties have been masterfully exploited to create long-acting drug formulations that have had a profound impact on global health. This guide delves into the core biological relevance of DBED, moving beyond its primary application to explore emerging areas of research. We will dissect its established role in antimicrobial therapy, examine investigational activities, and provide the technical context required for researchers and drug development professionals to appreciate its full potential.

Core Identity and Physicochemical Properties

This compound, also known as benzathine diacetate, is an organic compound with the molecular formula C20H28N2O4.[1] It typically presents as a white, needle-shaped crystalline powder.[1][2] Its significance in pharmaceutical science is intrinsically linked to its solubility profile: it is soluble in water and ethanol but only slightly soluble in benzene, acetone, and ethyl acetate.[1][3] This characteristic is pivotal to its primary function.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 122-75-8 | [2][4][5][6] |

| Molecular Formula | C20H28N2O4 | [1][2][5] |

| Molecular Weight | 360.45 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | Approx. 113-119 °C | [1][5][6] |

| Solubility | Soluble in water and ethanol; sparingly soluble in water.[1][7][8] | |

| pH | 5.0 - 6.0 (50 g/l in H₂O at 20 °C) |

The Cornerstone Application: Enabling Long-Acting Penicillin Therapy

The most critical and well-established role of DBED is as a chemical precursor for creating benzathine penicillin G (also known as penicillin G benzathine).[1] This formulation transformed the treatment of several key bacterial infections by converting a short-acting antibiotic into a long-acting therapeutic agent.

Mechanism of Action: From Soluble to Insoluble

The core principle lies in a simple acid-base reaction. N,N'-dibenzylethylenediamine (benzathine) is a diamine base, while penicillin G is an acid. When combined, they undergo a metathesis reaction to form a stable salt, N,N'-dibenzylethylenediamine dipenicillin G.[8][9][10] This salt is exceptionally insoluble in water and bodily fluids.[8][10]

The genius of this formulation is that for every one molecule of the diamine, two molecules of penicillin G are bound.[8][11] This high-payload salt, when administered via intramuscular injection, forms a depot or reservoir of the drug at the injection site.[12][13] Due to its low solubility, the salt dissolves very slowly, gradually hydrolyzing to release the active penicillin G into the bloodstream over an extended period.[13][14] This maintains therapeutic concentrations for weeks, a stark contrast to the rapid clearance of standard penicillin G.

Caption: Formation of Benzathine Penicillin G salt.

Pharmacokinetic Profile and Therapeutic Impact

This slow-release mechanism radically alters the pharmacokinetic profile. After a single intramuscular injection of 1.2 million units, detectable concentrations of penicillin G can be maintained for 14 days or longer.[14] This prolonged activity is essential for:

-

Treating Syphilis: Benzathine penicillin G is the cornerstone of therapy for syphilis, caused by Treponema pallidum.[14] The long duration of action ensures the complete eradication of this slow-growing bacterium.

-

Preventing Rheumatic Fever: It is used for the secondary prevention of rheumatic fever, a serious complication of streptococcal infections.[14][15]

-

Treating Other Susceptible Infections: It is effective against various gram-positive bacteria, particularly streptococci.[14][16]

The key advantage conferred by DBED is improved patient compliance and therapeutic efficacy in scenarios requiring sustained antibiotic presence.[16]

Investigational Biological Activities: Beyond Penicillin

While its role as a penicillin-modifying agent is its claim to fame, preliminary research suggests that the N,N'-dibenzylethylenediamine scaffold may possess intrinsic biological activities. These areas are still largely exploratory but offer exciting avenues for future drug development.

Potential Antiviral Activity

N,N''-Dibenzylethylenediamine is being investigated as a potential inhibitor of the Hepatitis C virus (HCV).[2][17] While the specific mechanism and potency are subjects of ongoing research, this suggests that the core diamine structure could serve as a starting point for developing novel antiviral agents.

Cholesterol Biosynthesis Inhibition

Derivatives of N,N''-dibenzylethylenediamine have been identified as potential inhibitors of cholesterol biosynthesis.[2][18] This line of inquiry could lead to new therapeutic strategies for managing metabolic diseases and hypercholesterolemia.

Chelating and Formulating Agent

Chemically, DBED is a chelating agent, capable of forming stable complexes with metal ions.[7] This property is valuable in pharmaceutical formulations, where it can be used to:

-

Enhance the stability of certain medications.[7]

-

Control the release of active pharmaceutical ingredients (APIs).[7]

-

Improve the solubility and bioavailability of drugs.[5]

Diagnostic Applications

This compound has also been employed as a diagnostic agent to detect the presence of penicillin in blood samples.[4] It reacts with the antibiotic to form a colored product detectable under ultraviolet light.[4]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a generalized representation based on common synthetic routes.[1][3]

Objective: To synthesize this compound from benzaldehyde and ethylenediamine.

Workflow:

Caption: Synthetic workflow for DBED production.

Step-by-Step Methodology:

-

Condensation: Benzaldehyde and ethylenediamine are condensed in an organic solvent (e.g., toluene, ethyl acetate) to form N,N'-dibenzylidene ethylenediamine.[3] Glacial acetic acid can be used as a catalyst.[3]

-

Catalytic Hydrogenation: The resulting N,N'-dibenzylidene ethylenediamine is subjected to catalytic hydrogenation.[1][3][10]

-

Salt Formation: The hydrogenation mixture, after filtering off the catalyst, is reacted directly with glacial acetic acid.[19] Approximately 2.1 to 2.4 moles of acetic acid are used per mole of the diamine.[19]

-

Crystallization and Isolation: The mixture is cooled to induce crystallization. The resulting white, needle-like crystals of this compound are collected by filtration and dried.[2]

Conclusion and Future Outlook

This compound is a classic example of a molecule whose primary value lies in its ability to fundamentally alter the pharmacokinetic properties of another drug. Its role in creating the long-acting depot formulation of penicillin G has been indispensable in the fight against infectious diseases for decades.

While this established application remains its most significant contribution, the emerging research into its potential antiviral and cholesterol-inhibiting activities, along with its utility as a chelating and formulating agent, suggests that the story of DBED is not yet complete. Future research should focus on elucidating the mechanisms behind these novel biological activities and exploring the potential of its chemical scaffold in the rational design of new therapeutic agents. For drug development professionals, DBED serves as a powerful reminder that innovative formulations can be as impactful as the discovery of new molecular entities.

References

- What is this compound and how is it prepared? - FAQ - Guidechem.

- Penicillin G Benzathine Definition - Microbiology Key Term | Fiveable.

- Penicillin G Benzathine, chemical structure, molecular formula, Reference Standards.

- Benzathine Penicillin - St

- Penicillin G Benz

- N,N'-Dibenzyl ethylenediamine diacet

- What is the mechanism of Penicillin G Benzathine?

- Penicillin G Benzathine: Antibiotic Uses, Side Effects, Dosage - MedicineNet.

- Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pedi

- N,N'-Dibenzyl ethylenediamine diacet

- US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google P

- N,N'-Dibenzylethylenediamine diacet

- Process for the preparation of n,n'- dibenzylethylenediamine diacetate - Google P

- Benzathine benzylpenicillin | 1538-09-6 - ChemicalBook.

- CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google P

- N,N'-Dibenzylethylenediamine diacet

- This compound (CAS 122-75-8): A Key Component in Modern Chemical Synthesis and Research.

- The Multifaceted Role of N,N'-Dibenzylethylenediamine Diacet

- N,N-Dibenzylethylenediamine diacet

- CAS 122-75-8 N,N'-Dibenzylethylenediamine diacet

Sources

- 1. Page loading... [guidechem.com]

- 2. N,N'-Dibenzyl ethylenediamine diacetate | 122-75-8 [chemicalbook.com]

- 3. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 4. This compound | 122-75-8 | FD36977 [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Page loading... [guidechem.com]

- 8. Benzathine benzylpenicillin | 1538-09-6 [chemicalbook.com]

- 9. Penicillin G Benzathine [drugfuture.com]

- 10. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 11. newdruginfo.com [newdruginfo.com]

- 12. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]

- 13. Penicillin G Benzathine: Antibiotic Uses, Side Effects, Dosage [medicinenet.com]

- 14. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. fiveable.me [fiveable.me]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. AT404939B - Process for the preparation of n,n'- dibenzylethylenediamine diacetate - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of N,N'-Dibenzylethylenediamine Diacetate in the Synthesis and Purification of Penicillin G

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N,N'-Dibenzylethylenediamine diacetate (DBED diacetate) in the synthesis of Penicillin G. Specifically, it details the formation of Benzathine Penicillin G, a long-acting injectable antibiotic. The guide elucidates the underlying chemical principles, provides detailed, field-tested protocols for its synthesis and purification, and offers insights into the critical parameters that ensure high yield and purity.

Introduction: The Challenge of Penicillin G Stability and the Advent of Long-Acting Formulations

Penicillin G (Benzylpenicillin) remains a cornerstone antibiotic for treating a range of bacterial infections, particularly those caused by gram-positive cocci.[1][2] Discovered by Alexander Fleming, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.[1][3][4] However, the therapeutic application of Penicillin G is hampered by its rapid renal elimination and poor oral absorption due to acid-catalyzed hydrolysis in the stomach.[1] This necessitates frequent parenteral administrations to maintain therapeutic plasma concentrations, posing challenges for patient compliance and long-term treatment regimens, such as in the prevention of rheumatic fever.[5]

To overcome these limitations, long-acting formulations were developed. The seminal approach involves the formation of a sparingly soluble salt of Penicillin G with a suitable organic base. This is where N,N'-Dibenzylethylenediamine, often used in its diacetate salt form for better handling and solubility in aqueous media, plays a pivotal role.[6][7] The reaction between two molecules of Penicillin G and one molecule of N,N'-Dibenzylethylenediamine (also known as benzathine) forms Benzathine Penicillin G.[1][8] This salt exhibits very low solubility in water, which allows for its slow release from the intramuscular injection site, providing sustained therapeutic drug concentrations for weeks.[1]

The Core Reagent: this compound (DBED Diacetate)

This compound is a white to off-white crystalline solid.[9][10] It is the diacetate salt of N,N'-dibenzylethylenediamine. While the free base is an oily substance, the diacetate salt offers superior physical properties for pharmaceutical manufacturing, including better stability and ease of handling. It is sparingly soluble in water but can be dissolved in organic solvents like ethanol and acetone.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 122-75-8 | [10][11] |

| Molecular Formula | C20H28N2O4 | [11] |

| Molecular Weight | 360.45 g/mol | [11] |

| Appearance | White crystalline powder | [9][11] |

| Melting Point | 116-119 °C | [11] |

| Primary Use | Intermediate for Benzathine Penicillin G | [7][12] |

The synthesis of DBED diacetate itself typically involves the reductive alkylation of ethylenediamine with benzyl alcohol, followed by acetylation with acetic anhydride or acetyl chloride.[9] A patented method describes the condensation of benzaldehyde and ethylenediamine, followed by catalytic hydrogenation to yield N,N'-Dibenzylethylenediamine, which is then salified with glacial acetic acid.[7]

The Mechanism of Benzathine Penicillin G Formation

The formation of Benzathine Penicillin G is a classic acid-base reaction followed by salt precipitation. Penicillin G is a carboxylic acid, and N,N'-Dibenzylethylenediamine is a diamine, acting as a base. The reaction stoichiometry is 2:1, with two molecules of Penicillin G reacting with one molecule of N,N'-Dibenzylethylenediamine.

The preferred industrial method involves a metathesis reaction where a water-soluble salt of penicillin (e.g., potassium or sodium penicillin G) is reacted with a water-soluble acid salt of N,N'-dibenzylethylenediamine (the diacetate salt).[6] This reaction, typically carried out in an aqueous medium, results in the formation of the highly insoluble Benzathine Penicillin G, which precipitates out of the solution.[6]

References

- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzylpenicillin - Wikipedia [en.wikipedia.org]

- 3. penicillin G benzathine | Semantic Scholar [semanticscholar.org]

- 4. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 7. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 8. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. N,N'-Dibenzyl ethylenediamine diacetate | 122-75-8 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chembk.com [chembk.com]

Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids Using N,N'-Dibenzylethylenediamine Diacetate

Abstract

Enantiomerically pure carboxylic acids are crucial building blocks in the pharmaceutical and fine chemical industries. Their synthesis often yields racemic mixtures that necessitate efficient separation. This document provides a comprehensive guide to the use of N,N'-Dibenzylethylenediamine diacetate (DBEDA) as a chiral resolving agent for the separation of racemic carboxylic acids. The protocol is grounded in the principles of diastereomeric salt formation and fractional crystallization. We will delve into the mechanistic underpinnings of this classical resolution technique, offer a detailed, step-by-step experimental protocol, and provide insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust and scalable method for chiral resolution.

Introduction to Chiral Resolution and this compound (DBEDA)

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even harmful.[1] Consequently, the production of single-enantiomer pharmaceuticals is a critical aspect of drug development.[1] Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a widely employed strategy, particularly for large-scale production.[2]

One of the most established and industrially viable methods for chiral resolution is the formation of diastereomeric salts.[2] This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2]

This compound (DBEDA) is a C2-symmetric chiral diamine that serves as an effective resolving agent for acidic compounds. Its diacetate salt is a white to off-white crystalline solid.[3] The presence of two basic nitrogen atoms allows it to form salts with carboxylic acids, and its chiral nature enables the formation of diastereomeric pairs with racemic acids.

Key Properties of this compound (DBEDA):

-

Appearance: White to off-white crystalline powder[3]

-

Molecular Formula: C₂₀H₂₈N₂O₄[3]

-

Molecular Weight: 360.45 g/mol

-

Solubility: Sparingly soluble in water, but soluble in organic solvents like ethanol and acetone.[3]

The Mechanism of Chiral Resolution with DBEDA

The resolving power of DBEDA lies in its ability to form diastereomeric salts with racemic carboxylic acids. The fundamental principle is an acid-base reaction between the chiral diamine (a Brønsted-Lowry base) and the racemic carboxylic acid (a Brønsted-Lowry acid).

The process can be broken down into the following key stages:

-